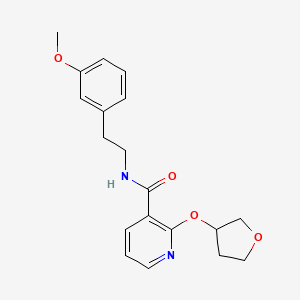

![molecular formula C12H14N4O B2858676 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline CAS No. 1274929-63-3](/img/structure/B2858676.png)

4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

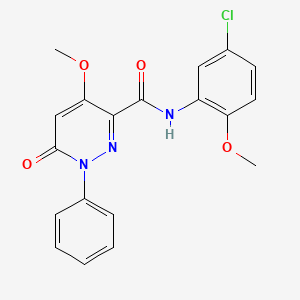

The compound “4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline” is a derivative of aniline and 1,2,4-triazole. Aniline is a primary amine that consists of a benzene ring attached to an amino group. 1,2,4-Triazole is a type of heterocyclic compound that contains a five-membered ring made up of three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an aniline derivative with a 1,2,4-triazole derivative. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the aniline) attached to a 1,2,4-triazole ring via a methoxy group. The 1,2,4-triazole ring would also have a cyclopropyl group attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aniline and 1,2,4-triazole groups could potentially make the compound more polar .Applications De Recherche Scientifique

Anticancer Agent Development

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The compound can be utilized in the synthesis of novel derivatives that exhibit promising cytotoxic activities against various cancer cell lines. For instance, similar structures have shown efficacy against breast (MCF-7) and cervical (Hela) cancer cell lines . The ability to selectively target cancer cells while sparing normal cells makes these derivatives valuable in the development of new chemotherapy drugs.

Aromatase Inhibition for Cancer Therapy

Molecular docking studies suggest that 1,2,4-triazole derivatives can bind effectively to the aromatase enzyme, which is a potential target for breast cancer therapy. The compound could be modified to enhance its binding affinity and selectivity towards aromatase, providing a pathway for the development of more effective breast cancer treatments .

Biological Activity Profiling

The core structure of 1,2,4-triazole is known to interact with various biological targets due to its ability to form hydrogen bonds. This property can be exploited to profile the biological activity of the compound across a range of targets, potentially identifying new therapeutic applications .

Drug Discovery and Design

Due to its structural features, such as high chemical stability and hydrogen bonding capability, the compound can serve as a scaffold in drug discovery. It can be incorporated into the design of new drugs with improved pharmacokinetics and pharmacodynamics properties .

Pharmacological Enhancements

The compound’s scaffold can be used to improve the pharmacological properties of existing drugs. By modifying the structure, researchers can enhance the drug’s efficacy, reduce toxicity, and overcome drug resistance issues commonly encountered in cancer treatment .

Supramolecular Chemistry

The triazole ring’s ability to participate in hydrogen bonding makes it an interesting candidate for the development of supramolecular structures. These structures can have applications in drug delivery systems, where the compound could be used to create targeted delivery mechanisms .

Chemical Biology and Bioconjugation

In chemical biology, the compound can be used for bioconjugation, linking biomolecules to other substances, such as drugs or fluorescent markers. This application is crucial for developing targeted therapies and diagnostic tools .

Material Science Applications

The inherent stability and unique chemical properties of the compound make it suitable for material science research. It could be used to synthesize new materials with specific properties, such as enhanced durability or conductivity .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-9-3-5-10(6-4-9)17-7-11-14-12(16-15-11)8-1-2-8/h3-6,8H,1-2,7,13H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZQWIQVNMCSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=N2)COC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

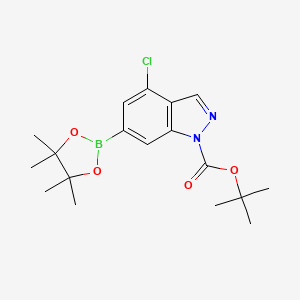

![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2858593.png)

![2-[1-[(2,5-Difluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2858599.png)

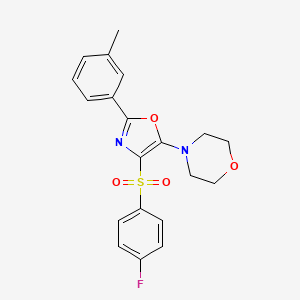

![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)

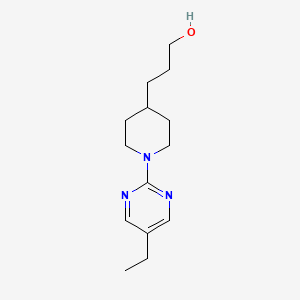

![N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2858603.png)

![7-(7-Azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2858611.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2858615.png)